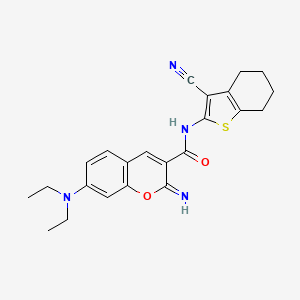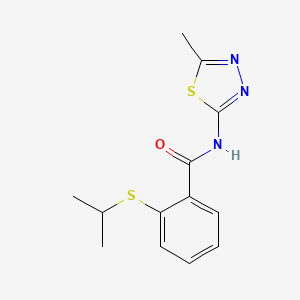![molecular formula C20H16BrN3S B4584402 3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4584402.png)
3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile
説明
The compound is part of a broader family of acrylonitrile derivatives, which have been extensively studied for their varied chemical properties and potential applications in materials science, pharmaceuticals, and organic synthesis. Acrylonitrile derivatives are known for their versatility in chemical reactions, enabling the synthesis of a wide range of heterocyclic compounds and polymers.
Synthesis Analysis
The synthesis of similar acrylonitrile derivatives involves regioselective bromination, showcasing the chemical reactivity of the thiazole ring, crucial for forming new acrylonitrile derivatives. These compounds can also be synthesized through the reaction of aldehydes, cyanothioacetamide, α-bromoketones, and bromine, highlighting the complexity and flexibility in their synthesis pathways (Pakholka et al., 2021).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized using techniques like 2D NMR spectroscopy and single crystal X-ray diffraction analysis. These methods have confirmed the structure of key compounds, indicating the precise arrangement of atoms and the molecular geometry that dictates their reactivity and properties (Pakholka et al., 2021).
Chemical Reactions and Properties
Acrylonitrile derivatives undergo a range of chemical reactions, including condensation, cross-coupling, and cyclization, leading to a diverse array of heterocyclic compounds. These reactions are facilitated by the acrylonitrile group's reactivity, which can interact with various reagents to form complex structures with potential biological activities (Gomha & Abdel‐Aziz, 2012).
Physical Properties Analysis
The physical properties of acrylonitrile derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different domains. These properties are determined using analytical techniques like melting point determination, solubility testing, and crystalline structure analysis through X-ray diffraction (El-Menyawy et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, define the scope of applications for acrylonitrile derivatives. These compounds exhibit a broad range of activities, from antifungal properties to potential anticancer activities, highlighting their importance in pharmaceuticals and agrochemicals (Shen De-long, 2010).
科学的研究の応用
Chemistry and Biochemistry Insights
The compound is part of a broader category of substances known for their diverse applications in scientific research, particularly in the field of chemistry and biochemistry. One pertinent example includes the study of acrylamide (CH2=CH-CONH2), a similar alpha,beta-unsaturated reactive molecule used in polyacrylamide synthesis. Polyacrylamide has numerous applications, including soil conditioning, wastewater treatment, and protein separation by electrophoresis, highlighting the significant potential of related compounds in various scientific fields (Friedman, 2003).
Anticancer Research
Cinnamic acid derivatives, with a structure bearing resemblance to the compound of interest through their phenyl acrylic acid functionality, have been extensively studied for their anticancer properties. These derivatives have shown promise as traditional and synthetic antitumor agents, underscoring the potential medicinal applications of similarly structured compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Industrial Applications
Another relevant field of application includes the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This example illustrates the utility of bromophenyl compounds in the synthesis of medically relevant substances, pointing towards the potential industrial and pharmaceutical applications of the compound (Qiu et al., 2009).
Mitigation of Dietary Acrylamide
Research into methods for reducing dietary content and toxicity of acrylamide, a compound related to acrylonitrile, underscores the relevance of understanding and manipulating the properties of such compounds for health benefits. Studies focusing on the selection of food varieties low in acrylamide precursors and the optimization of processing conditions to minimize formation demonstrate the compound's significance in food science and safety (Friedman & Levin, 2008).
特性
IUPAC Name |
(E)-3-(3-bromoanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3S/c1-13-6-7-15(8-14(13)2)19-12-25-20(24-19)16(10-22)11-23-18-5-3-4-17(21)9-18/h3-9,11-12,23H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEGIOGVRHMHSH-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Br)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC=C3)Br)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



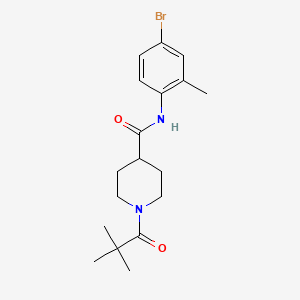
![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)
![1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4584339.png)

![butyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4584357.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584360.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4584370.png)
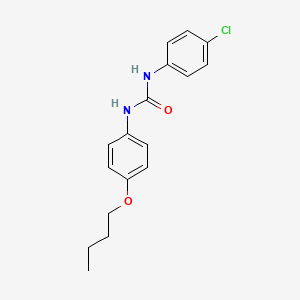
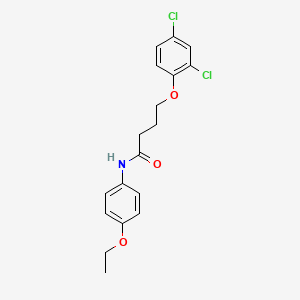
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)
